5-methyl-7-phenyl-1,3-benzoxazol-2-amine
Description
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features a methyl group at position 5 and a phenyl substituent at position 7, which may enhance its lipophilicity and steric profile compared to simpler benzoxazole analogs. Benzoxazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
CAS No. |
2139387-77-0 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrobenzoyl Chloride Condensation Pathway
A patented three-step synthesis route achieves high yields (up to 95.7%) through sequential condensation, cyclization, and hydrogenation. The process begins with the reaction of 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride in a xylene-DMF solvent system at 95°C, forming an ester intermediate. Subsequent cyclization with p-toluenesulfonic acid at 125°C yields 2-(4-nitrophenyl)-5-nitrobenzoxazole, which undergoes catalytic hydrogenation (5% Pd/C, 0.9 MPa H₂) to produce the target amine.
Key Data:
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Condensation | Xylene/DMF, 95°C | 92.5% | 99.2% |
| Cyclization | p-TsOH, 125°C | - | - |
| Hydrogenation | Pd/C, THF, 65°C | 95.7% | 99.7% |
This method’s efficiency stems from optimized solvent selection (xylene-DMF reduces diacylation byproducts) and controlled hydrogenation parameters. Comparative studies show toluene-based solvents yield lower efficiencies (84–89%) due to incomplete cyclization.
BF₃·Et₂O-Catalyzed Cyclization of Aminophenols
Mechanism and Substrate Scope
The ACS Omega protocol employs boron trifluoride etherate (BF₃·Et₂O) to catalyze the cyclization of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). For 5-methyl-7-phenyl derivatives, 2-amino-4-methylphenol reacts with phenyl-substituted NCTS analogues in 1,4-dioxane under reflux (24–30 h), achieving moderate yields (60–75%).
Reaction Optimization:
-
Catalyst Loading : 2 equivalents of BF₃·Et₂O maximize ring closure efficiency.
-
Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance NCTS reactivity over nonpolar alternatives.
-
Byproduct Mitigation : Sodium bicarbonate quenching neutralizes excess BF₃, simplifying purification.
While versatile for diverse benzoxazoles, this method requires stoichiometric NCTS, increasing costs for large-scale synthesis.
Smiles Rearrangement for N-Substituted Analogues
Two-Step Functionalization Approach
A Smiles rearrangement strategy enables the introduction of methyl and phenyl groups post-cyclization. Initially, 2-aminobenzoxazole reacts with 2-bromoethylamine hydrobromide in DMF (120°C, 2 h) to form an intermediate, which undergoes base-mediated rearrangement. Although primarily used for N-alkylated derivatives, modifying the bromo reagent with methyl and aryl groups could theoretically yield 5-methyl-7-phenyl variants.
Limitations:
-
Low Regioselectivity : Competing reactions at the oxazole ring’s 5- and 7-positions necessitate careful substituent design.
-
Yield Constraints : Reported yields for analogous compounds range from 50–65%, suggesting room for optimization.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield Range | Cost | Scalability |
|---|---|---|---|
| Nitrobenzoyl Chloride | 84–95% | Moderate | Industrial |
| BF₃·Et₂O Catalysis | 60–75% | High | Laboratory |
| Smiles Rearrangement | 50–65% | Very High | Niche |
The nitrobenzoyl chloride route excels in scalability and yield, making it preferable for bulk production. Conversely, BF₃·Et₂O catalysis offers flexibility for structural variants but suffers from reagent costs.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in an appropriate solvent such as ethanol.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution at the amine group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine is CHNO, with a molecular weight of approximately 224.3 g/mol. The compound features a benzoxazole ring system with both methyl and phenyl substituents, which significantly influence its reactivity and biological properties.
Medicinal Chemistry Applications
This compound has been explored for its potential in developing new therapeutic agents. Its applications include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that it can inhibit bacterial growth at concentrations as low as 25 μg/mL . The mechanism of action is believed to involve the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells . The presence of specific functional groups in the benzoxazole structure enhances its interaction with cancer-related molecular targets.
Material Science Applications
In the field of materials science, this compound serves as a building block for synthesizing advanced materials:
Fluorescent Probes
Due to its unique photophysical properties, this compound is utilized in the development of fluorescent probes for bioimaging applications. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells.
Polymer Production
The stability and reactivity of this compound allow it to be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability. This application is particularly relevant in producing high-performance coatings and composites.
Bioimaging Applications
The compound's photophysical characteristics enable its use in bioimaging technologies. It can be employed as a fluorescent marker in various imaging techniques, facilitating the visualization of cellular structures and processes in real-time. This application is crucial for advancing research in cellular biology and drug delivery systems.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related benzoxazole derivatives is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-1,3-benzoxazol-5-amines | Lacks phenyl group | Different reactivity due to absence of phenyl |
| 7-Chloro-5-phenylenebenzoxazolamines | Contains chlorine instead of methyl | Potentially different biological activity |
| 7-Pyridylbenzoxazole | Contains pyridyl instead of phenyl | Alters electronic properties and reactivity |
The presence of both methyl and phenyl groups in 5-methyl-7-phenyl-1,3-benzoxazol-2-amines enhances its electronic properties compared to other derivatives, contributing to its higher biological activity.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzoxazole derivatives, including 5-methyl-7-phenyl-1,3-benzoxazol-2-amines. The results indicated that this compound exhibited potent activity against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of benzoxazole derivatives. The findings revealed that compounds similar to this compound showed promising cytotoxic effects against multiple cancer cell lines. Structure–activity relationship (SAR) analyses helped identify key functional groups responsible for enhanced activity .
Mechanism of Action
The mechanism of action of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it has been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine : Exhibited the highest inhibitory effect against Gram-positive and Gram-negative bacteria .
- 2-Aryl benzoxazoles: Compounds with electron-withdrawing groups (e.g., NO₂) showed superior activity against E. coli and S. aureus .
Enzyme Inhibition
- 5-Chloro-1,3-benzoxazol-2-amine: Inhibited retinoic acid (RA) metabolism by >50% at 100 μM, comparable to ketoconazole (87.5% inhibition) .
- Chlorpromazine and proadifen: Non-benzoxazole inhibitors with similar RA metabolism inhibition, suggesting benzoxazoles mimic azole pharmacophores .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-7-phenyl-1,3-benzoxazol-2-amine, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis of benzoxazole derivatives typically involves cyclization of ortho-substituted anilines with carbonyl compounds. For 5-methyl-7-phenyl derivatives, a plausible route is the condensation of 2-amino-4-methyl-6-phenylphenol with cyanogen bromide or thiocyanate under acidic conditions . Reaction efficiency can be enhanced using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by experimental validation. This iterative approach reduces trial-and-error experimentation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to identify substituent positions (e.g., methyl and phenyl groups) via coupling patterns and chemical shifts .
- X-ray crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement. For example, monoclinic systems (space group ) are common for benzoxazole derivatives, with unit cell parameters comparable to related compounds (e.g., ) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound in catalytic applications?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., bromination at electron-rich positions). Compare results with experimental data (e.g., substituent effects in 5-bromo-2-methyl benzoxazole derivatives ). Integrate molecular dynamics simulations to study solvent interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., substituent groups, solvent polarity) to isolate variables affecting bioactivity. For example, compare the antimicrobial efficacy of 5-methyl-7-phenyl derivatives with methoxy- or fluoro-substituted analogs .
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial studies) to quantify potency differences. Cross-reference with PubChem bioactivity data for structurally related compounds (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) .
Q. How can advanced separation technologies purify this compound from complex reaction mixtures?
- Methodological Answer : Employ membrane-based separation (e.g., nanofiltration) or chromatographic techniques (HPLC with C18 columns). Optimize solvent systems using Hansen solubility parameters. For example, polar aprotic solvents (e.g., DMF) improve resolution for benzoxazoles with hydrophobic substituents .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
